Cas no 1048108-06-0 (2-bromo-N-methoxy-N,5-dimethylBenzamide)

2-Bromo-N-methoxy-N,5-dimethylbenzamide is a brominated aromatic amide compound featuring a methoxy-N-methyl substituent. This structurally distinct molecule is valuable in synthetic organic chemistry, particularly as an intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The bromine atom at the 2-position enhances reactivity for further functionalization via cross-coupling reactions, while the N-methoxy-N-methyl group contributes to stability and controlled reactivity. Its well-defined structure ensures consistent performance in multi-step syntheses. The compound is typically handled under inert conditions due to its sensitivity to moisture and air. Suitable for research and industrial applications, it offers a reliable building block for constructing complex molecular frameworks.
2-bromo-N-methoxy-N,5-dimethylBenzamide structure
1048108-06-0 structure
Product name:2-bromo-N-methoxy-N,5-dimethylBenzamide
CAS No:1048108-06-0
MF:C10H12BrNO2
MW:258.111782073975
CID:2112737
PubChem ID:53416697

2-bromo-N-methoxy-N,5-dimethylBenzamide Chemical and Physical Properties

Names and Identifiers

    • 2-bromo-N-methoxy-N,5-dimethylBenzamide
    • 2-bromo-N,5-dimethyl-N-(methyloxy)benzamide
    • SCHEMBL2971365
    • 1048108-06-0
    • MFCD11847172
    • AKOS017561932
    • DA-26726
    • XNJDNMPBUUNSHI-UHFFFAOYSA-N
    • MDL: MFCD11847172
    • Inchi: InChI=1S/C10H12BrNO2/c1-7-4-5-9(11)8(6-7)10(13)12(2)14-3/h4-6H,1-3H3
    • InChI Key: XNJDNMPBUUNSHI-UHFFFAOYSA-N
    • SMILES: CC1=CC(=C(C=C1)Br)C(=O)N(C)OC

Computed Properties

  • Exact Mass: 257.00500
  • Monoisotopic Mass: 257.005
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 210
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 29.5A^2

Experimental Properties

  • PSA: 29.54000
  • LogP: 2.39090

2-bromo-N-methoxy-N,5-dimethylBenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB611642-5g
2-Bromo-N-methoxy-N,5-dimethylbenzamide; .
1048108-06-0
5g
€1882.10 2024-07-19
abcr
AB611642-250mg
2-Bromo-N-methoxy-N,5-dimethylbenzamide; .
1048108-06-0
250mg
€309.10 2024-07-19
abcr
AB611642-1g
2-Bromo-N-methoxy-N,5-dimethylbenzamide; .
1048108-06-0
1g
€564.90 2024-07-19

Additional information on 2-bromo-N-methoxy-N,5-dimethylBenzamide

Comprehensive Overview of 2-Bromo-N-methoxy-N,5-dimethylBenzamide (CAS No. 1048108-06-0)

2-Bromo-N-methoxy-N,5-dimethylBenzamide (CAS No. 1048108-06-0) is a specialized organic compound widely utilized in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a bromine substituent and methoxy-N-methyl functional groups, makes it a valuable intermediate in synthetic chemistry. Researchers often explore its applications in drug discovery, particularly in the development of small-molecule inhibitors and bioactive scaffolds. The compound’s CAS number 1048108-06-0 is frequently searched in scientific databases, reflecting its relevance in modern medicinal chemistry.

In recent years, the demand for 2-Bromo-N-methoxy-N,5-dimethylBenzamide has surged due to its role in high-throughput screening and targeted synthesis. Its brominated aromatic core allows for versatile cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in API (Active Pharmaceutical Ingredient) production. Laboratories focusing on cancer research and neurodegenerative diseases have shown particular interest in this compound, as it serves as a precursor for kinase inhibitors and receptor modulators.

The synthesis of CAS 1048108-06-0 involves multi-step organic transformations, often starting from 2,5-dimethylbenzoic acid. Key steps include bromination, amide coupling, and N-alkylation, with yields optimized for industrial-scale production. Analytical techniques like HPLC, NMR, and mass spectrometry are employed to ensure purity, a critical factor for GMP compliance in pharmaceutical applications. Users searching for "2-Bromo-N-methoxy-N,5-dimethylBenzamide synthesis" or "CAS 1048108-06-0 suppliers" often seek detailed protocols or commercial sources.

From an SEO perspective, trending queries related to this compound include "2-Bromo-N-methoxy-N,5-dimethylBenzamide uses," "1048108-06-0 safety data," and "buy 2-Bromo-N-methoxy-N,5-dimethylBenzamide." These reflect the compound’s dual appeal to academic researchers and industrial chemists. Environmental and green chemistry concerns have also driven interest in solvent-free synthesis methods for such intermediates, aligning with global sustainability goals.

In conclusion, 2-Bromo-N-methoxy-N,5-dimethylBenzamide (CAS No. 1048108-06-0) exemplifies the intersection of innovative chemistry and practical applications. Its adaptability in drug design and material science ensures its continued prominence in scientific literature and commercial catalogs. Future research may explore its potential in bioconjugation or catalysis, further expanding its utility.

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(CAS:1048108-06-0)2-bromo-N-methoxy-N,5-dimethylBenzamide
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